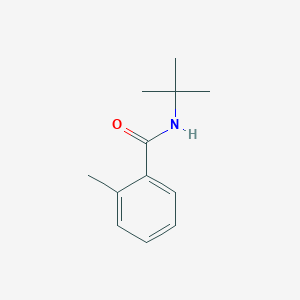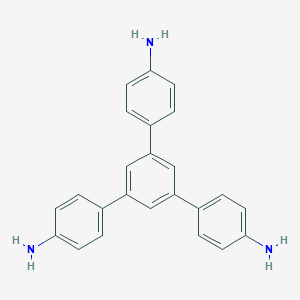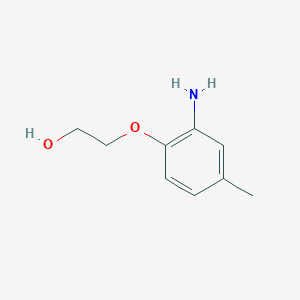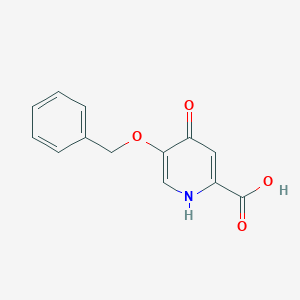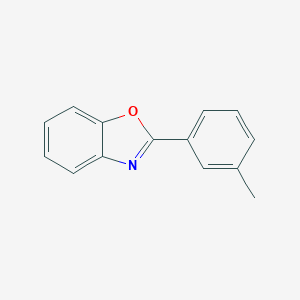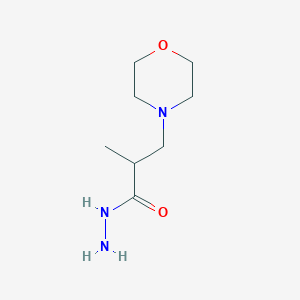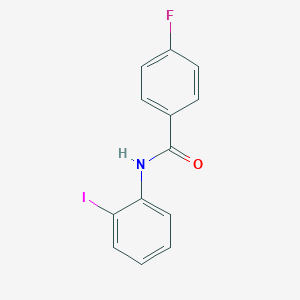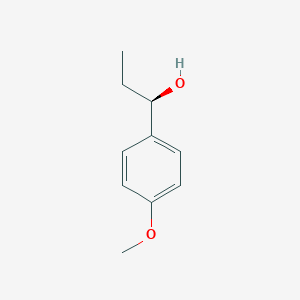
(1R)-1-(4-methoxyphenyl)propan-1-ol
Overview
Description
(1R)-1-(4-methoxyphenyl)propan-1-ol, also known as PMPO, is a chiral alcohol that has gained attention in recent years due to its potential applications in various fields, including pharmaceuticals, cosmetics, and food additives. PMPO is an important intermediate in the synthesis of several drugs, such as the antidepressant drug duloxetine, and is also used as a chiral resolving agent in the separation of enantiomers.
Scientific Research Applications
1. Antimicrobial and Antiradical Activity
(1R)-1-(4-methoxyphenyl)propan-1-ol has been studied for its potential antimicrobial and antiradical activities. Čižmáriková et al. (2020) synthesized a series of compounds, including (1R)-1-(4-methoxyphenyl)propan-1-ol, and tested them against various human pathogens. The study revealed that these compounds exhibit antimicrobial activities against bacteria like Staphylococcus aureus and Escherichia coli, as well as the yeast Candida albicans. Additionally, they demonstrated antioxidant activity, as measured by DPPH and ABTS.+ methods, although these activities were found to be lower compared to certain types of beta blockers (Čižmáriková et al., 2020).
2. Synthesis of Optical Active Intermediates
Fan et al. (2008) reported on the synthesis of (R)-1-(4-Methoxyphenyl)propan-2-amine, an optically active intermediate derived from (1R)-1-(4-methoxyphenyl)propan-1-ol, which is used for creating (R,R)-formoterol. This process involves protecting amino groups, cyclization, and coupling with Grignard reagent, demonstrating the compound’s role in synthesizing complex pharmaceutical agents (Fan et al., 2008).
3. Production of Enantiomerically Enriched Chiral Carbinols
Tozlu et al. (2019) explored the use of Weissella paramesenteroides as a biocatalyst for the reduction of acetophenones to their corresponding alcohols, including (1R)-1-(4-methoxyphenyl)propan-1-ol. This study highlights the application of (1R)-1-(4-methoxyphenyl)propan-1-ol in producing chiral aromatic alcohols, which are of significant interest in pharmaceutical research due to their high enantioselectivity and conversion rates (Tozlu et al., 2019).
4. Anticancer Activity
Research on compounds related to (1R)-1-(4-methoxyphenyl)propan-1-ol has also indicated potential anticancer properties. Rayanil et al. (2011) isolated a new phenolic compound closely related to (1R)-1-(4-methoxyphenyl)propan-1-ol from the wood of Millettia leucantha, which exhibited strong cytotoxicity against certain tumor cell lines (Rayanil et al., 2011).
properties
IUPAC Name |
(1R)-1-(4-methoxyphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7,10-11H,3H2,1-2H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELLLNVFFUWXHI-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=C(C=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801288744 | |
| Record name | (αR)-α-Ethyl-4-methoxybenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801288744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(4-methoxyphenyl)propan-1-ol | |
CAS RN |
105836-14-4 | |
| Record name | (αR)-α-Ethyl-4-methoxybenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105836-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αR)-α-Ethyl-4-methoxybenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801288744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



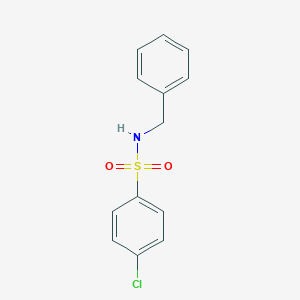
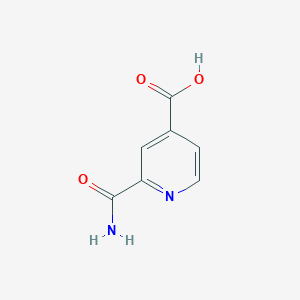
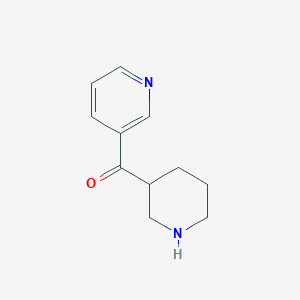

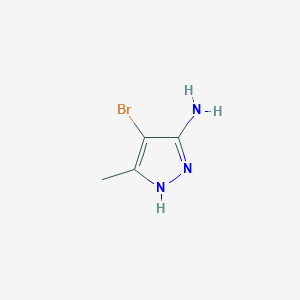
![7-Nitro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B174885.png)
